5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15828865
InChI: InChI=1S/C8H10BrF2N3/c1-4(2)14-8-5(9)6(7(10)11)12-3-13-8/h3-4,7H,1-2H3,(H,12,13,14)
SMILES:
Molecular Formula: C8H10BrF2N3
Molecular Weight: 266.09 g/mol

5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine

CAS No.:

Cat. No.: VC15828865

Molecular Formula: C8H10BrF2N3

Molecular Weight: 266.09 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine -

Specification

Molecular Formula C8H10BrF2N3
Molecular Weight 266.09 g/mol
IUPAC Name 5-bromo-6-(difluoromethyl)-N-propan-2-ylpyrimidin-4-amine
Standard InChI InChI=1S/C8H10BrF2N3/c1-4(2)14-8-5(9)6(7(10)11)12-3-13-8/h3-4,7H,1-2H3,(H,12,13,14)
Standard InChI Key YECDPBUNIGPMSZ-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=NC=NC(=C1Br)C(F)F

Introduction

5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family. It features a bromine atom at the fifth position, a difluoromethyl group at the sixth position, and an isopropyl group attached to the nitrogen atom of the pyrimidine ring. The molecular formula for this compound is C₈H₁₀BrF₂N₃, with a molecular weight of approximately 252.09 g/mol, although some sources may list it slightly differently, such as 266.09 g/mol, possibly due to variations in calculation or rounding .

Potential Applications

5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Preliminary studies indicate that compounds similar to this one exhibit biological activities such as anti-cancer properties and inhibition of specific enzymes involved in cellular pathways.

Biological Activity

While specific data on the biological activity of 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine is limited, its structural analogs have been investigated for their roles in inhibiting protein kinases and other targets relevant to cancer therapy. Interaction studies involving this compound are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine, which may provide insights into its unique properties. These include:

Compound NameMolecular FormulaKey Features
5-Bromo-2-methylpyrimidin-4-amineC₆H₇BrN₃Lacks difluoromethyl group; simpler structure
5-Bromo-N-methylpyrimidin-4-amineC₅H₆BrN₃Methyl substitution instead of isopropyl
5-Bromo-2,4-dimethylpyrimidineC₆H₇BrN₂Contains additional methyl groups; no difluoromethyl
3,5-Dibromo-6-methylpyridinamineC₆H₆Br₂N₂Contains two bromines; different nitrogen position

These compounds highlight the uniqueness of 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine due to its specific functional groups and potential biological activities that may not be present in others.

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